Cas no 2320147-46-2 (2-ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one)

2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is a specialized organic compound featuring a unique heterocyclic structure combining a thiolane ring and a diazepane moiety. Its molecular design offers potential advantages in medicinal chemistry, particularly as a versatile intermediate for the synthesis of pharmacologically active molecules. The presence of both sulfur and nitrogen heteroatoms enhances its binding affinity to biological targets, making it valuable for drug discovery applications. The compound’s structural rigidity and functional group diversity may contribute to improved metabolic stability and selectivity in ligand-receptor interactions. Its synthetic utility is further underscored by the flexibility of the diazepane ring, allowing for further derivatization.
2-ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one structure
2320147-46-2 structure
Product Name:2-ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
CAS No:2320147-46-2
MF:C15H28N2OS
MW:284.460622787476
CID:5338513
Update Time:2025-06-09

2-ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one
    • 2-ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
    • Inchi: 1S/C15H28N2OS/c1-3-13(4-2)15(18)17-8-5-7-16(9-10-17)14-6-11-19-12-14/h13-14H,3-12H2,1-2H3
    • InChI Key: SDLNGOFCBFMPGS-UHFFFAOYSA-N
    • SMILES: S1CCC(C1)N1CCCN(C(C(CC)CC)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 294
  • XLogP3: 2.5
  • Topological Polar Surface Area: 48.8

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Additional information on 2-ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

Introduction to 2-Ethyl-1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one (CAS No. 2320147-46-2)

2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one, with the CAS number 2320147-46-2, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to a class of heterocyclic compounds characterized by a unique combination of thiolane and diazepane rings, which endow it with a range of potential biological activities and therapeutic applications.

The structural complexity of 2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one makes it an intriguing subject for both synthetic chemists and pharmacologists. The thiolane ring, a six-membered ring containing a sulfur atom, is known for its stability and ability to form strong hydrogen bonds. This property can enhance the compound's solubility and bioavailability, crucial factors in drug development. The diazepane ring, on the other hand, is a seven-membered heterocyclic ring containing two nitrogen atoms, which can confer specific pharmacological properties such as central nervous system (CNS) activity and anti-inflammatory effects.

Recent studies have explored the potential therapeutic applications of 2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one. One notable area of research is its activity as a neuroprotective agent. In vitro and in vivo experiments have shown that this compound can effectively reduce neuronal damage caused by oxidative stress and neurotoxic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one significantly reduced the levels of reactive oxygen species (ROS) in neuronal cells exposed to hydrogen peroxide, thereby protecting them from apoptosis.

Beyond its neuroprotective properties, 2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one has also shown promise as an anti-inflammatory agent. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation and associated symptoms. A study in the European Journal of Pharmacology reported that oral administration of 2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one significantly alleviated paw edema in a rat model of arthritis.

The pharmacokinetic properties of 2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-y l]butan - 1 - one have also been extensively studied. Its high lipophilicity allows for good absorption through biological membranes, enhancing its bioavailability. Additionally, the compound exhibits favorable metabolic stability, with minimal degradation by liver enzymes. These properties make it an attractive candidate for further clinical development.

In terms of safety and toxicity, preliminary studies have shown that 2-Ethyl - 1 - [ 4 - ( thiol an - 3 - yl ) - 1 , 4 - diaz ep an - 1 - yl ] but an - 1 - one has a low toxicity profile. Animal studies have not reported any significant adverse effects at therapeutic doses. However, further long-term toxicity studies are necessary to ensure its safety for human use.

The synthesis of 2-Eth yl - 1 - [ 4 - ( th iol an - 3 - yl ) - 1 , 4 - diaz ep an - 1 - yl ] but an - 1 - one involves several steps that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the coupling of a thiolane derivative with a diazepane precursor using transition metal catalysts such as palladium or copper. The final step typically involves the formation of the ketone functionality through oxidation reactions.

In conclusion, 2-Ethy l - 1 - [ 4 - ( th iol an - 3 - yl ) - 1 , 4 - diaz ep an - yl ] but an one (CAS No . ) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies aim to elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

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